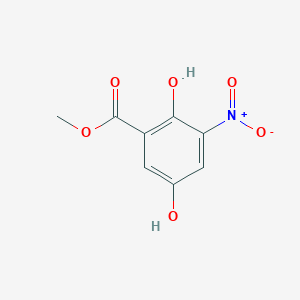
Methyl 2,5-dihydroxy-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dihydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO6. It is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) on a benzene ring, which is esterified with a methyl group (-COOCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Hydroxylation: The compound can be synthesized by starting with 2,5-dihydroxybenzoic acid. The nitration step involves treating the dihydroxybenzoic acid with nitric acid to introduce the nitro group at the 3-position.
Esterification: The resulting 2,5-dihydroxy-3-nitrobenzoic acid is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Amines, such as 2,5-dihydroxy-3-aminobenzoate.
Substitution: Derivatives with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
Chemistry: Methyl 2,5-dihydroxy-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of certain polymers and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2,5-dihydroxy-3-nitrobenzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or cellular components.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the hydroxyl groups.
2,5-Dihydroxybenzoic acid: Similar but without the nitro group.
Methyl 2,5-dihydroxybenzoate: Similar but without the nitro group.
Uniqueness: Methyl 2,5-dihydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7NO6 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
methyl 2,5-dihydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,10-11H,1H3 |
InChI Key |
DPBREQWLMPWHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
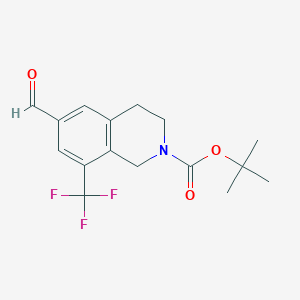
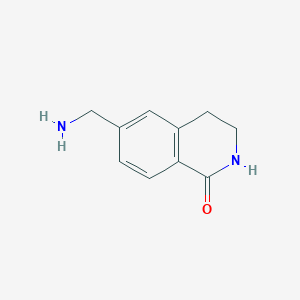
![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)
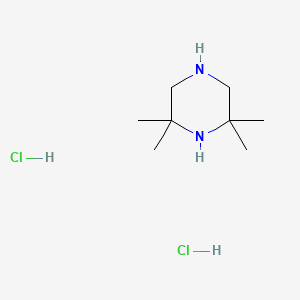
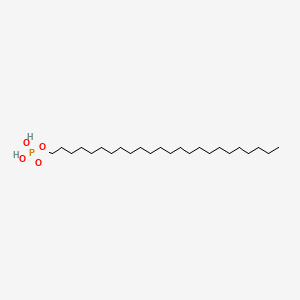
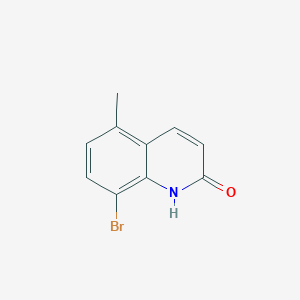
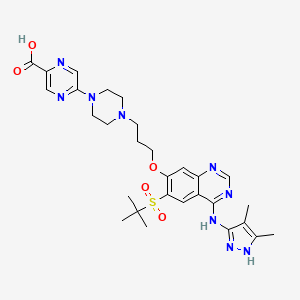

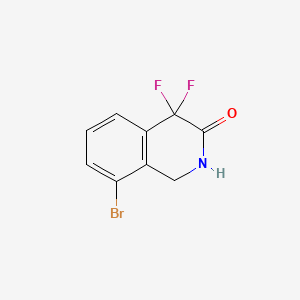
![tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361689.png)
